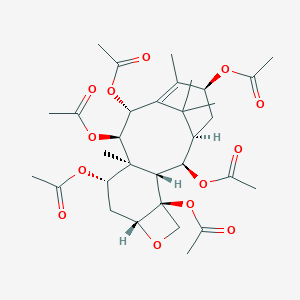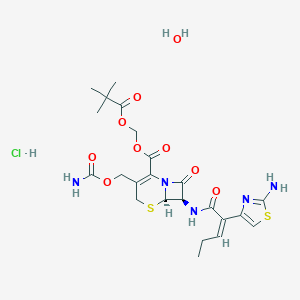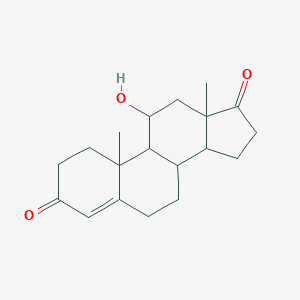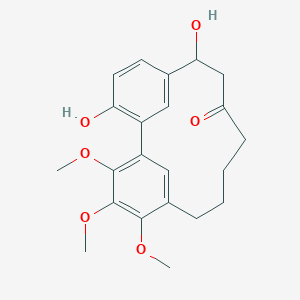
Porson
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Porson is a synthetic peptide that is used in a variety of scientific research applications. It is a short peptide that is composed of five amino acids and is composed of the amino acids: phenylalanine, tryptophan, arginine, serine, and threonine. It is commonly used in research to study the effects of various hormones and neurotransmitters on cellular processes. It is also used to study the effects of various drugs and chemicals on the body.
Wissenschaftliche Forschungsanwendungen
1. Algebraic Problem Solving
Richard Porson, a classicist, worked on algebraic problems during his final illness in 1808. His approach to problem-solving in mathematics, despite being an eccentric academic figure, is an example of the application of critical thinking and advanced mathematics in scholarly research (G.T.Q.H., 1992).
2. Dielectric Constant Measurements in Binary Liquid Systems
Research on the dielectric constant epsilon (Porson) in binary liquid systems, such as Methanol + n-heptane, indicates its significance in understanding fluid properties and behaviors at a molecular level, which has implications for chemical and physical sciences (J. Balakrishnan, M. Gunasekaran, E. Gopal, 1982).
3. Porous Scaffolds in Bone Tissue Engineering
Porous poly(D,L-lactide-co-glycolide) (PLGA) scaffolds have been developed for bone tissue engineering, using mesenchymal stem cells. This research highlights the use of porosity in creating effective scaffolds for osteogenesis, demonstrating the intersection of material science and biology (H. Kim, Hyun Woo Kim, H. Suh, 2003).
4. Data Sonification in User Interfaces
The Porsonify toolkit exemplifies the innovative use of auditory cues in user interfaces, complementing visual data representation. This research is pivotal in enhancing the user experience in digital platforms, blending technology and psychology (T. Madhyastha, D. Reed, 1995).
5. Genetic Engineering in Pigs
The use of the Sleeping Beauty transposon system in porcine zygotes demonstrates advanced genetic engineering techniques. This research opens doors for creating animal models for human diseases and therapeutic approaches (W. Garrels, L. Mátés, S. Holler, et al., 2011).
6. Porous Silicon in Biosensors
Porous silicon (pSi) is crucial in developing biosensors for various applications, including medical diagnostics and environmental monitoring. This research underscores the role of nanotechnology and material science in advancing biosensor technology (A. Jane, R. Dronov, A. Hodges, N. Voelcker, 2009).
7. Promoting Patient-Oriented Research
The implementation of practice-oriented research (POR) in psychotherapy demonstrates the integration of scientific research with clinical practice, enhancing the understanding and treatment of psychological conditions (S. Youn, Henry Xiao, A. McAleavey, et al., 2019).
8. Porous Materials in Clean Energy Applications
Porous metal-organic frameworks (MOFs) play a significant role in clean energy applications, such as hydrogen storage and carbon dioxide capture. This research is at the forefront of addressing global energy and environmental challenges (Shengqian Ma, Hong‐Cai Zhou, 2010).
9. Open-Source Software in Porous Media Research
The development of open-source software like OpenGeoSys and DuMux for porous media simulation illustrates the intersection of information technology with environmental and geological research (L. Bilke, B. Flemisch, T. Kalbacher, et al., 2019).
Eigenschaften
CAS-Nummer |
56222-03-8 |
|---|---|
Produktname |
Porson |
Molekularformel |
C22H26O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
3,7-dihydroxy-15,16,17-trimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C22H26O6/c1-26-20-14-6-4-5-7-15(23)12-19(25)13-8-9-18(24)16(10-13)17(11-14)21(27-2)22(20)28-3/h8-11,19,24-25H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
STOOQWNRGUJXSQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC |
Kanonische SMILES |
COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



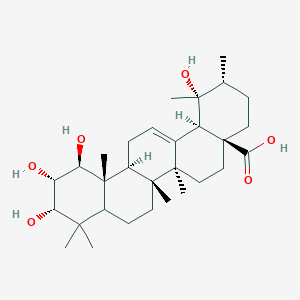
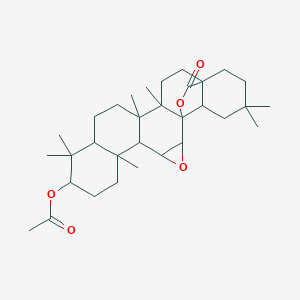
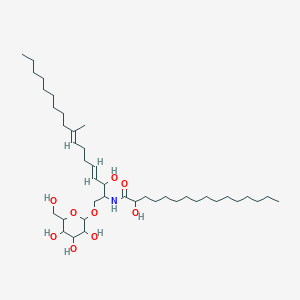


![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)


